molecular formula C8H18N2 B168478 N-(Piperidin-2-ylmethyl)ethanamine CAS No. 120990-88-7

N-(Piperidin-2-ylmethyl)ethanamine

Cat. No. B168478
M. Wt: 142.24 g/mol
InChI Key: HXNVNBQRMGFOTB-UHFFFAOYSA-N
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Description

“N-(Piperidin-2-ylmethyl)ethanamine” is a chemical compound that is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of considerable interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Recent advances in synthesis include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of “N-(Piperidin-2-ylmethyl)ethanamine” is characterized by a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C8H18N2/c1-9-5-8-10-6-3-2-4-7-10/h9H,2-8H2,1H3 .


Chemical Reactions Analysis

Piperidines undergo a variety of chemical reactions. For instance, the method proposed by some authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Physical And Chemical Properties Analysis

The molecular weight of “N-(Piperidin-2-ylmethyl)ethanamine” is 170.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 .

Scientific Research Applications

Corrosion Inhibition

Research by Das et al. (2017) highlights the use of N-(Piperidin-2-ylmethyl)ethanamine derivatives in the synthesis of cadmium(II) Schiff base complexes for corrosion inhibition on mild steel. These complexes, particularly the azide complexes, demonstrated corrosion inhibition properties, protecting the steel surface in corrosive environments. This study establishes a connection between coordination chemistry and materials engineering, offering potential applications in corrosion protection technologies (Das et al., 2017).

Pharmaceutical Applications

Warad et al. (2020) synthesized three new Schiff bases derived from 2-(piperidin-4-yl)ethanamine, showing promising pancreatic lipase inhibitory activity. This activity suggests potential applications in the development of treatments for conditions like obesity. Moreover, these compounds exhibited good antioxidant and antibacterial activities, indicating their broader therapeutic potential (Warad et al., 2020).

Catalysis and Polymerization

Lee et al. (2019) studied cadmium(II) complexes containing N,N′,X-tridentate ligands derived from 2-(piperidin-1-yl)-N-(pyridin-2-ylmethylene)ethanamine. These complexes were utilized in the polymerization of rac-lactide, yielding polylactic acid (PLA) with varying stereoselectivities. This research provides insights into the use of such complexes in catalyzing environmentally friendly polymer synthesis, with potential applications in biodegradable plastics (Lee et al., 2019).

Metal Complexes and DNA Interaction

Kumar et al. (2012) synthesized Cu(II) complexes with tridentate ligands, including N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine, demonstrating strong DNA binding and nuclease activity. These complexes also exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Kumar et al., 2012).

Corrosion Protection in Seawater

Xavier and Nallaiyan (2011) explored the corrosion inhibitive properties of piperidine derivatives on brass in natural seawater. Their study demonstrated that these compounds significantly reduce corrosion rates, highlighting their potential application in protecting marine infrastructure (Xavier & Nallaiyan, 2011).

Future Directions

Piperidines and their derivatives continue to be an area of active research due to their significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future directions may include further exploration of the synthesis, functionalization, and pharmacological application of piperidine derivatives .

properties

IUPAC Name

N-(piperidin-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-9-7-8-5-3-4-6-10-8/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNVNBQRMGFOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474940
Record name N-(Piperidin-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-2-ylmethyl)ethanamine

CAS RN

120990-88-7
Record name N-(Piperidin-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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